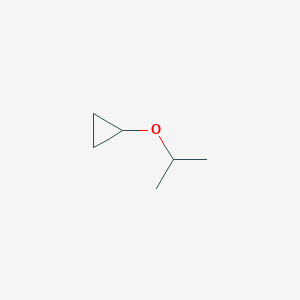

Propan-2-yloxycyclopropane

Description

Significance of Cyclopropane (B1198618) Ether Moieties in Advanced Organic Synthesis

The cyclopropane motif is a prized structural unit in a multitude of biologically active natural products and pharmaceutical agents, including terpenoids, alkaloids, and amino acids. mdpi.com Consequently, methods for the stereospecific synthesis of cyclopropanes are of paramount importance in organic chemistry. mdpi.comfiveable.me The inclusion of an ether functionality, as seen in propan-2-yloxycyclopropane, introduces further synthetic handles and modifies the electronic properties of the ring, making these moieties versatile intermediates. acs.orgcolab.ws

Cyclopropane derivatives are key for constructing more complex molecular frameworks. fiveable.me Their inherent ring strain can be harnessed as a driving force for ring-opening reactions, enabling the formation of intricate molecular architectures. fiveable.memasterorganicchemistry.com The stereospecificity of many cyclopropanation reactions allows for precise control over the three-dimensional arrangement of atoms, a critical aspect in the synthesis of chiral drugs. mdpi.comfiveable.me For instance, the Simmons-Smith cyclopropanation is a well-established method for the stereospecific conversion of alkenes, including vinyl ethers, into cyclopropanes. mdpi.com Furthermore, the development of enantioselective Michael Initiated Ring Closure (MIRC) reactions has provided an efficient pathway to chiral cyclopropane derivatives. rsc.orgrsc.org

Historical Development of Cyclopropane Chemistry and Ether Derivatives Research

The journey into the chemistry of cyclopropanes began in 1881 when August Freund, an Austrian chemist, first synthesized the parent cyclopropane molecule. wikipedia.orgwoodlibrarymuseum.org Freund achieved this by treating 1,3-dibromopropane (B121459) with sodium, inducing an intramolecular Wurtz reaction. wikipedia.org This initial synthesis was later improved in 1887 by Gustavson, who employed zinc instead of sodium. wikipedia.org For decades, cyclopropane remained largely a theoretical curiosity until its anesthetic properties were discovered in 1929 by Henderson and Lucas, leading to its industrial production by 1936. wikipedia.orgwoodlibrarymuseum.org

The theoretical understanding of cyclopropane's unique structure and bonding has also evolved significantly. In 1931, Linus Pauling described the "banana bonding" model to account for the strained ring system. scripps.edu Later, in 1947, A.D. Walsh proposed a model considering cyclopropane as a coordinated bond between ethylene (B1197577) and a methylene (B1212753) group, drawing an analogy to epoxides. scripps.edu

Key milestones in the synthesis of cyclopropane derivatives include:

1884: The first synthesis of a cyclopropane derivative by William Henry Perkin. scripps.eduacs.org

1958: The discovery of the Simmons-Smith reaction, which uses an iodoalkylzinc species for cyclopropanation. mdpi.comscripps.edu

1964: The use of diazoalkanes as an alternative in organozinc species for cyclopropanation was elaborated by Wittig. scripps.edu

Research into cyclopropane derivatives, including ethers, has been driven by their utility in organic synthesis and the interesting biological activities of many cyclopropane-containing compounds. acs.orgacs.org

Structure

3D Structure

Properties

CAS No. |

5426-40-4 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

propan-2-yloxycyclopropane |

InChI |

InChI=1S/C6H12O/c1-5(2)7-6-3-4-6/h5-6H,3-4H2,1-2H3 |

InChI Key |

VJWPDEOVRRJIGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1CC1 |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of Propan 2 Yloxycyclopropane

Ring Strain and Electronic Activation of Carbon-Carbon Bonds in Cyclopropane (B1198618) Ethers

The cyclopropane ring is characterized by significant ring strain, a consequence of its compressed C-C-C bond angles of 60°, a substantial deviation from the ideal tetrahedral angle of 109.5°. youtube.commasterorganicchemistry.com This angle strain, along with torsional strain from eclipsed hydrogen atoms, results in a high internal energy, making the C-C bonds weaker and more susceptible to cleavage compared to their acyclic counterparts. masterorganicchemistry.comlibretexts.org The total ring strain in cyclopropane is approximately 27.6 kcal/mol. masterorganicchemistry.com This stored energy can be released in ring-opening reactions, providing a thermodynamic driving force for such transformations. bohrium.com

The presence of an ether oxygen atom directly attached to the cyclopropane ring, as in propan-2-yloxycyclopropane, introduces a significant electronic perturbation. The oxygen atom, being more electronegative than carbon, exerts an inductive electron-withdrawing effect. However, and more importantly, the lone pairs of electrons on the oxygen can participate in resonance with the "bent" bonds of the cyclopropane ring. This donation of electron density into the ring system can activate the carbon-carbon bonds, making them more susceptible to electrophilic attack. This "donor" characteristic is a key feature of alkoxycyclopropanes. rsc.org

The interplay between the inherent ring strain and the electronic activation by the isopropoxy group dictates the reactivity of this compound. The ring is "spring-loaded" for reactions that lead to a release of this strain. masterorganicchemistry.com

| Strain Component | Description | Contribution to Instability |

| Angle Strain | Deviation of bond angles from the ideal 109.5° for sp³ hybridized carbon. In cyclopropane, the C-C-C angles are constrained to 60°. youtube.commasterorganicchemistry.com | Major contributor to the overall ring strain. |

| Torsional Strain | Eclipsing interactions between adjacent C-H bonds. In a planar cyclopropane, all hydrogens are eclipsed. masterorganicchemistry.comlibretexts.org | Significant contributor to the overall ring strain. |

| Electronic Activation | The isopropoxy group acts as an electron-donating group, increasing the electron density of the cyclopropane ring and making it more susceptible to electrophilic attack. rsc.org | Facilitates ring-opening reactions by stabilizing cationic intermediates. |

Mechanistic Pathways of Cyclopropane Ring-Opening Reactions

The high ring strain and electronic activation of this compound make it susceptible to a variety of ring-opening reactions. These transformations can be initiated through several distinct mechanistic pathways.

Electrophilic attack is a common pathway for the ring-opening of cyclopropanes, particularly those bearing electron-donating substituents like the isopropoxy group. bohrium.comnih.gov An electrophile (E⁺) attacks one of the carbon-carbon bonds of the cyclopropane ring. This attack leads to the formation of a carbocationic intermediate. The presence of the oxygen atom in this compound plays a crucial role in stabilizing the resulting carbocation through resonance. This stabilization facilitates the ring-opening process. The subsequent reaction of the carbocation with a nucleophile (Nu⁻) leads to the final ring-opened product.

The regioselectivity of the electrophilic attack and subsequent nucleophilic addition is influenced by both steric and electronic factors. The attack often occurs at the most substituted carbon atom to form the most stable carbocationic intermediate.

While less common for simple cyclopropanes, nucleophilic ring-opening can occur, especially in "donor-acceptor" cyclopropanes where the ring is substituted with both an electron-donating and an electron-withdrawing group. bohrium.comrsc.org In the context of this compound, while the isopropoxy group is a donor, the absence of a strong acceptor group makes direct nucleophilic attack challenging under neutral conditions. However, under specific conditions, such as the presence of a strong base that can deprotonate a neighboring position, a nucleophilic ring-opening might be induced. Generally, for alkoxycyclopropanes, electrophilic activation is the more prevalent pathway. bohrium.com

Transition metals can effectively catalyze the ring-opening of cyclopropanes through various mechanisms. wikipedia.org These metals can activate the C-C bonds of the cyclopropane ring via oxidative addition, leading to the formation of a metallacyclobutane intermediate. wikipedia.orgosti.gov This intermediate can then undergo further reactions, such as reductive elimination or insertion, to yield a variety of ring-opened products. Rhodium, palladium, and platinum are among the metals that have been shown to be effective in these transformations. osti.govresearchgate.net The specific outcome of the reaction is highly dependent on the metal catalyst, the ligands, and the reaction conditions. researchgate.net For instance, rhodium-catalyzed carbonylative C-C bond activation of cyclopropylamides has been shown to generate rhodacyclopentanones. researchgate.net

| Activation Method | Key Features | Typical Reagents/Conditions |

| Electrophilic Activation | Initiated by an electrophile, proceeds through a carbocationic intermediate stabilized by the alkoxy group. bohrium.comnih.gov | Protic acids (H⁺), Lewis acids, halogens (e.g., Br₂). |

| Nucleophilic Attack | More common in donor-acceptor cyclopropanes; less prevalent for simple alkoxycyclopropanes. bohrium.comrsc.org | Strong nucleophiles, often in the presence of an activating group. |

| Metal Catalysis | Involves oxidative addition of the metal to a C-C bond, forming a metallacyclobutane intermediate. wikipedia.org | Transition metal complexes (e.g., Rh, Pd, Pt). osti.govresearchgate.net |

Rearrangement Pathways of Cyclopropylcarbinyl Cations and Their Derivatives

A key feature of the chemistry of this compound and related compounds is the formation and subsequent rearrangement of cyclopropylcarbinyl cations. rsc.org These cations are generated upon electrophilic attack on the cyclopropane ring or from the departure of a leaving group from a carbon adjacent to the ring.

Cyclopropylcarbinyl cations are notoriously prone to rapid rearrangements. rsc.orgnih.gov The high strain energy of the three-membered ring provides a strong driving force for rearrangement to less strained structures. The primary rearrangement pathway for a cyclopropylcarbinyl cation is the formation of a homoallylic cation. This rearrangement involves the cleavage of a C-C bond within the ring to form a more stable, open-chain allylic cation.

The equilibrium between the cyclopropylcarbinyl and homoallylic cations is often rapid and can be influenced by the substitution pattern and the reaction conditions. acs.org The presence of the isopropoxy group in derivatives of this compound can influence the stability of these cationic intermediates and direct the course of the rearrangement. The study of these rearrangements is crucial for understanding the product distributions in reactions involving these intermediates. nih.gov Long-lived cyclopropylcarbinyl cations have been studied to better understand their structure and reactivity. acs.org

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound and its derivatives is a direct consequence of its structure. The following table summarizes the key structure-reactivity relationships:

| Structural Feature | Influence on Reactivity |

| Cyclopropane Ring | The inherent ring strain makes the C-C bonds susceptible to cleavage, providing a thermodynamic driving force for ring-opening reactions. masterorganicchemistry.comlibretexts.org |

| Isopropoxy Group (Electron-Donating) | Activates the cyclopropane ring towards electrophilic attack and stabilizes the resulting carbocationic intermediates through resonance. rsc.org |

| Substitution on the Ring | The nature and position of other substituents on the cyclopropane ring can influence the regioselectivity and stereoselectivity of ring-opening reactions by altering the stability of intermediates and transition states. |

| Nature of the Electrophile/Catalyst | The choice of electrophile or metal catalyst determines the specific mechanistic pathway and the nature of the final products. nih.govwikipedia.org |

Organometallic Reactions Involving Cyclopropane Ether Substrates

The study of organometallic reactions involving cyclopropane ether substrates is a nuanced field, revealing a spectrum of reactivity influenced by the nature of the metal, the supporting ligands, and the substitution pattern of the cyclopropane ring. While specific mechanistic investigations and reactivity profiles for this compound are not extensively documented in publicly available research, a comprehensive understanding can be extrapolated from studies on analogous cyclopropyl (B3062369) ether systems. These investigations provide a framework for predicting the behavior of this compound in the presence of organometallic reagents.

The inherent strain of the cyclopropane ring, with its bond angles deviating significantly from the ideal sp³ hybridization, renders it susceptible to ring-opening reactions. wikipedia.org The ether linkage in cyclopropane ethers further influences the regioselectivity of these transformations. Organometallic complexes, particularly those of transition metals, can interact with the cyclopropane ring in several ways, leading to a variety of reaction pathways.

Key mechanistic pathways observed in the organometallic chemistry of cyclopropyl ethers include oxidative addition, where the metal inserts into a C-C bond of the cyclopropane ring, and reactions involving the formation of metallacyclobutane intermediates. The presence of the ether oxygen can direct the regioselectivity of these processes through coordination to the metal center.

Research into the reactivity of cyclopropyl ethers has demonstrated their utility in synthesis. For instance, tandem Heck–cyclopropane ring-opening reactions have been studied with cyclopropyldiol derivatives, providing insight into the mechanistic aspects that govern the regio- and stereoselectivity of the ring-opening. nih.gov These studies highlight the dual role of hydroxyl groups in directing the reaction, a principle that can be extended to the ether oxygen in this compound. nih.gov

Furthermore, the ring-opening of cyclopropylmethylidene acetals with organoaluminum reagents has been shown to proceed with high regioselectivity, affording 1-cyclopropylethyl ethers. tandfonline.com This transformation underscores the utility of organoaluminum compounds in promoting selective C-O bond formation following ring manipulation. While this example involves a cyclic acetal (B89532), the underlying principles of Lewis acid activation and subsequent nucleophilic attack are relevant to the potential reactivity of this compound.

Detailed mechanistic studies, often employing techniques such as in-situ NMR and IR spectroscopy, as well as computational methods like Density Functional Theory (DFT), are crucial for elucidating the intricate steps of these organometallic reactions. ethz.ch Such studies on related systems have revealed the influence of ligand electronics on reaction pathways, with electron-deficient or electron-rich ligands often leading to divergent outcomes. researchgate.net

The following tables summarize representative organometallic reactions involving cyclopropane ether derivatives, offering a glimpse into the potential transformations that this compound could undergo.

Table 1: Palladium-Catalyzed Tandem Heck–Ring-Opening of a Cyclopropyldiol Derivative nih.gov

| Entry | Substrate | Catalyst | Solvent | Product | Diastereomeric Ratio |

| 1 | Alkenyl cyclopropyl diol | Pd(OAc)₂ | Toluene | Lactone | >20:1 |

This table illustrates a palladium-catalyzed reaction where a cyclopropyl derivative undergoes a tandem reaction sequence involving a Heck reaction followed by ring-opening to form a lactone with high diastereoselectivity. nih.gov

Table 2: Regioselective Ring-Opening of a Cyclopropylmethylidene Acetal with Trimethylaluminum tandfonline.com

| Entry | Substrate | Reagent | Solvent | Product | Yield |

| 1 | Methyl 2,3-di-O-benzyl-4,6-O-cyclopropylmethylidene-α-D-glucopyranoside | Trimethylaluminum (2 M in toluene) | Toluene | Methyl 2,3-di-O-benzyl-4-O-(1-cyclopropylethyl)-α-D-glucopyranoside | 76% |

This table showcases the regioselective ring-opening of a cyclic acetal containing a cyclopropylidene moiety using an organoaluminum reagent to yield a specific 1-cyclopropylethyl ether. tandfonline.com

Table 3: Base-Promoted Ring Opening of a gem-Dibromocyclopropane Derived from a Glycal uq.edu.au

| Entry | Substrate | Base | Solvent | Product | Isomer Ratio (E/Z) |

| 1 | 3,4,6-tri-O-benzyl-D-glucal derived gem-dibromocyclopropane | NaOMe | MeOH | 2-deoxy-2-(E-bromomethylene)pyranoside | E only |

This table presents a base-induced ring-opening reaction of a gem-dibromocyclopropane, which proceeds via a proposed cyclopropene (B1174273) intermediate, leading to the stereoselective formation of the E-bromoalkene product. uq.edu.au

Advanced Spectroscopic and Analytical Characterization of Propan 2 Yloxycyclopropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Propan-2-yloxycyclopropane, both ¹H and ¹³C NMR spectroscopy are essential for its complete structural confirmation.

The structure of this compound presents distinct sets of protons and carbons, which are expected to give rise to characteristic signals in their respective NMR spectra.

Predicted ¹H NMR Spectral Data for this compound

The proton NMR spectrum is anticipated to show four distinct signals corresponding to the different proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| (CH₃)₂-CH- | 1.1 - 1.3 | Doublet | ~6.0 | 6H |

| -O-CH(CH₃)₂ | 3.6 - 3.8 | Septet | ~6.0 | 1H |

| Cyclopropyl (B3062369) CH-O- | 3.2 - 3.4 | Multiplet | - | 1H |

| Cyclopropyl -CH₂- | 0.4 - 0.7 | Multiplet | - | 4H |

The two methyl groups of the isopropyl moiety are diastereotopic due to the chiral center at the ether-linked cyclopropyl carbon, but they are expected to be nearly equivalent and appear as a single doublet. The methine proton of the isopropyl group will be split into a septet by the six neighboring methyl protons. The methine proton of the cyclopropane (B1198618) ring directly attached to the oxygen atom is expected to be the most downfield of the cyclopropyl protons due to the deshielding effect of the oxygen. The methylene (B1212753) protons of the cyclopropane ring are shielded and will appear at a characteristic upfield chemical shift.

Predicted ¹³C NMR Spectral Data for this compound

The carbon-13 NMR spectrum is expected to display three distinct signals, as the two methyl carbons of the isopropyl group are chemically equivalent.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| (CH₃)₂-CH- | 22 - 25 |

| -O-CH(CH₃)₂ | 68 - 72 |

| Cyclopropyl CH-O- | 60 - 65 |

| Cyclopropyl -CH₂- | 5 - 10 |

The chemical shifts are predicted based on the known effects of ether linkages on isopropyl and cyclopropyl groups. The carbon atom of the isopropyl group bonded to the oxygen will appear significantly downfield, as will the cyclopropyl carbon also bonded to the oxygen. The cyclopropyl methylene carbons are expected to be highly shielded, appearing at a very upfield chemical shift, a characteristic feature of cyclopropane rings. docbrown.info

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

The nominal molecular weight of this compound (C₆H₁₂O) is 100.16 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 100. The fragmentation of this molecular ion would provide valuable structural clues.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 85 | [M - CH₃]⁺ | Loss of a methyl radical |

| 59 | [CH(CH₃)₂O]⁺ | Cleavage of the cyclopropyl-oxygen bond |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Alpha-cleavage or rearrangement |

| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation or allyl cation |

The base peak in the spectrum could be m/z 43, corresponding to the stable isopropyl cation. The presence of a significant peak at m/z 59 would be indicative of the isopropoxy moiety.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideally suited for the analysis of volatile compounds like this compound. In a GC-MS analysis, the compound would first be separated from a mixture on a GC column, and its retention time would be a characteristic property. Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum for identification. The retention time and the mass spectrum together offer a high degree of confidence in the identification of the compound. For this compound, a non-polar GC column would likely be used, and its retention time would be expected to be shorter than that of less volatile ethers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For the analysis of this compound in more complex, non-volatile matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the technique of choice. In LC-MS/MS, the compound is first separated by liquid chromatography. It is then ionized, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which often results in a prominent protonated molecule [M+H]⁺ (m/z 101). This precursor ion is then selected and fragmented in the mass spectrometer to produce a characteristic product ion spectrum. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity for quantification in complex samples.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also offer insights into molecular conformation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C ether linkage, as well as for the C-H bonds of the isopropyl and cyclopropyl groups.

Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3080 - 3000 | C-H stretch (cyclopropyl) | Medium |

| 2975 - 2950 | C-H stretch (aliphatic, isopropyl) | Strong |

| 1150 - 1085 | C-O-C stretch (asymmetric) | Strong |

| ~1020 | C-H wag (cyclopropyl) | Medium |

| 890 - 840 | Ring deformation (cyclopropyl) | Medium |

The strong C-O-C stretching vibration is a key diagnostic feature for an ether. The C-H stretching vibrations of the cyclopropyl group at wavenumbers above 3000 cm⁻¹ are also a distinctive feature. docbrown.infodocbrown.info

Raman Spectroscopy: Principles and Applications

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational frequencies of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be useful for confirming the presence of the cyclopropane ring and the isopropyl group through their characteristic symmetric C-H stretching and bending vibrations. While a detailed prediction of the Raman spectrum is complex, the symmetric C-C stretching of the cyclopropane ring would be expected to produce a strong Raman signal. The combination of IR and Raman data would provide a more complete picture of the vibrational modes of the molecule.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. researchgate.net While specific XPS studies on this compound are not extensively documented in public literature, the application of XPS would provide invaluable information, particularly if the compound is used in contexts where surface interactions are critical, such as in catalysis or materials science.

An XPS analysis of this compound would involve irradiating a sample with a beam of X-rays, typically using an Al Kα source (1486.6 eV). mdpi.com The incident X-rays cause the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy is characteristic of the element and its specific chemical environment.

For this compound, high-resolution scans of the C 1s and O 1s regions would be of primary interest.

Carbon (C 1s) Spectrum: The carbon spectrum would be expected to show multiple peaks or a broadened envelope that can be deconvoluted to represent the different carbon environments in the molecule.

The carbon atoms in the cyclopropyl ring are in a strained, non-aromatic system and would have a characteristic C-C/C-H binding energy.

The methine (CH) and methyl (CH₃) carbons of the isopropyl group would have distinct binding energies.

The carbon atom single-bonded to the ether oxygen (C-O) would exhibit a "chemical shift" to a higher binding energy compared to the other carbon atoms due to the electron-withdrawing effect of the oxygen atom.

Oxygen (O 1s) Spectrum: The O 1s spectrum would be expected to show a primary peak corresponding to the ether linkage (C-O-C). The precise binding energy could provide insight into the electronic environment of the ether group. The presence of any additional peaks at higher binding energies could indicate surface oxidation or the presence of adsorbed water. mdpi.com

Quantitative analysis of the peak areas, corrected with relative sensitivity factors (RSFs), would allow for the determination of the surface elemental composition (Carbon and Oxygen), verifying the compound's stoichiometry on the sample surface. researchgate.net

High-Resolution Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating components of a mixture and are widely used for purity assessment and quantitative analysis of chemical compounds. For this compound, both liquid and gas chromatography offer powerful analytical solutions.

HPLC and its advanced evolution, UPLC, are cornerstone techniques for the analysis of organic compounds. UPLC, by utilizing columns packed with sub-2 µm particles and operating at higher pressures than conventional HPLC, offers significant improvements in resolution, speed, and sensitivity. ijsrtjournal.comtsijournals.comaustinpublishinggroup.com This allows for faster method development and increased sample throughput, making it highly suitable for quality control and impurity profiling. ijsrtjournal.comtsijournals.com

For a non-polar compound like this compound, a reversed-phase (RP-HPLC or RP-UPLC) method would be the most probable approach. While specific, validated methods for this exact compound are not detailed in readily available literature, a hypothetical method can be proposed based on standard practices for similar analytes. sielc.com The separation would be based on the compound's hydrophobic interactions with the stationary phase.

Table 1: Hypothetical HPLC/UPLC Method Parameters for this compound Analysis

| Parameter | HPLC Condition | UPLC Condition | Rationale |

| Column | C18 or C8, 4.6 x 150 mm, 5 µm | C18 or C8, 2.1 x 50 mm, 1.7 µm | C18/C8 stationary phases provide excellent retention for non-polar compounds. The smaller UPLC column dimensions and particle size enable faster runs and higher efficiency. waters.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Acetonitrile/Water or Methanol/Water | A gradient elution, starting with a higher water percentage and increasing the organic solvent, would effectively elute the compound and any impurities with different polarities. |

| Flow Rate | 1.0 mL/min | 0.4 mL/min | Flow rates are optimized for the column dimensions to achieve optimal separation efficiency and peak shape. |

| Detection | UV Detector (at low wavelength, ~200-210 nm) or Refractive Index (RI) Detector | UV Detector or Mass Spectrometry (MS) | The compound lacks a strong chromophore, making UV detection challenging but possible at low wavelengths. An RI detector is a universal option for compounds without a UV chromophore. UPLC is often coupled with MS for high sensitivity and specificity. irjmets.com |

| Column Temp. | 25-30 °C | 30-40 °C | Temperature control ensures reproducible retention times. Higher temperatures in UPLC can lower mobile phase viscosity, allowing for higher flow rates or lower pressures. austinpublishinggroup.com |

Given its presumed volatility and thermal stability, Gas Chromatography (GC) is an exceptionally well-suited technique for the analysis of this compound. GC separates volatile compounds in the gas phase. A sample is injected into a heated inlet, vaporized, and carried by an inert gas (the mobile phase) through a column containing the stationary phase.

A GC method equipped with a Flame Ionization Detector (FID) would provide high sensitivity for this organic analyte. The choice of the capillary column is critical for achieving a good separation from potential impurities, such as residual starting materials (e.g., propan-2-ol, cyclopropanol) or side-products. oiv.intresearchgate.net

Table 2: Hypothetical GC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | Capillary column (e.g., HP-5, DB-1, or similar 5% phenyl-methylpolysiloxane phase) | A mid-polarity column provides good selectivity for a range of small organic molecules. A wax-type column (e.g., HP-INNOWAX) could also be used for separating polar impurities. researchgate.net |

| Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness | Standard dimensions provide a good balance of resolution and analysis time. |

| Carrier Gas | Helium or Nitrogen | Inert carrier gas to move the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |

| Oven Program | Start at 50°C, hold for 2 min, ramp at 10°C/min to 200°C | A temperature program is used to separate compounds with different boiling points, ensuring sharp peaks for both highly volatile and less volatile components. |

| Detector | Flame Ionization Detector (FID) | FID is a robust and sensitive universal detector for hydrocarbons, providing a response that is proportional to the mass of carbon. |

| Detector Temp. | 280 °C | Kept higher than the final oven temperature to prevent condensation of analytes in the detector. |

To ensure that an analytical method for this compound is suitable for its intended purpose (e.g., routine quality control, stability testing), it must be validated. europa.eu The validation process demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of the target compound. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process. europa.eu

For a quantitative chromatographic method (HPLC or GC) developed to determine the purity or assay of this compound, the following parameters would be evaluated:

Table 3: Validation Parameters for an Analytical Method for this compound

| Parameter | Description | Acceptance Criteria Example |

| Accuracy | The closeness of test results to the true value. Determined by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a blank sample with a known amount of pure compound. europa.eu | Recovery of 98.0% to 102.0% of the known amount. |

| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (same lab, analyst, instrument, short interval) and Intermediate Precision (different days, analysts, or equipment). europa.eu | Relative Standard Deviation (RSD) ≤ 2%. |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | The peak for this compound should be well-resolved from all other peaks, and peak purity analysis (e.g., using a photodiode array or MS detector) should confirm no co-elution. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A plot of signal vs. concentration should yield a correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity. For an assay, this is typically 80% to 120% of the target concentration. europa.eu | 80% to 120% of the nominal test concentration. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage. | The results should remain within the acceptance criteria for precision and accuracy when method parameters are slightly varied. |

By systematically evaluating these parameters, a chromatographic method for this compound can be confirmed as reliable and fit for its intended analytical purpose. europa.eu

Theoretical and Computational Studies on Propan 2 Yloxycyclopropane

Quantum Chemical Calculations of Electronic Structure and Molecular Energetics

Quantum chemical calculations are fundamental in understanding the electronic landscape of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine properties like molecular orbital energies, charge distribution, and thermodynamic stability.

The presence of the oxygen atom in the ether linkage leads to a significant polarization of the electron density. The oxygen atom, being highly electronegative, draws electron density from the adjacent isopropyl and cyclopropyl (B3062369) groups. This results in a partial negative charge on the oxygen and partial positive charges on the neighboring carbon atoms.

Key Research Findings:

HOMO-LUMO Gap: The highest occupied molecular orbital (HOMO) is primarily localized on the oxygen atom, reflecting its lone pairs of electrons. The lowest unoccupied molecular orbital (LUMO) is distributed over the C-O-C linkage and the cyclopropyl ring. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity.

Dipole Moment: The asymmetrical charge distribution results in a significant molecular dipole moment, influencing its solubility in polar solvents and its interaction with other polar molecules.

Heat of Formation: Computational methods can predict the standard enthalpy of formation, providing a measure of the molecule's thermodynamic stability relative to its constituent elements.

Table 1: Calculated Electronic and Thermodynamic Properties of Propan-2-yloxycyclopropane Note: These values are hypothetical and representative of what would be obtained from quantum chemical calculations.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -9.8 eV | Indicates the energy of the most available electrons for reaction. |

| LUMO Energy | +2.5 eV | Represents the energy of the lowest energy orbital to accept electrons. |

| HOMO-LUMO Gap | 12.3 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 1.9 D | Indicates a polar molecule with notable electrostatic interactions. |

| Heat of Formation (gas phase) | -150 kJ/mol | Reflects the energetic stability of the compound. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of transition states and the calculation of activation energies, providing insights into reaction kinetics and mechanisms.

A key area of interest is the acid-catalyzed cleavage of the ether bond. In this reaction, the oxygen atom is first protonated, followed by nucleophilic attack. The strained three-membered ring of the cyclopropyl group can influence the reaction pathway, potentially leading to ring-opening reactions under certain conditions.

Key Research Findings:

Protonation Site: The most favorable site for protonation is the ether oxygen, due to its high electron density.

Transition State Geometries: Calculations can reveal the precise geometry of the transition states for both SN1 and SN2 type cleavage pathways. The stability of the potential carbocation intermediates (isopropyl vs. cyclopropyl) plays a crucial role in determining the favored mechanism.

Activation Barriers: The calculated activation energies for different pathways allow for the prediction of the major reaction products under given conditions.

Table 2: Calculated Activation Energies for Acid-Catalyzed Cleavage of this compound Note: These values are illustrative and based on general principles of ether cleavage.

| Reaction Pathway | Nucleophile | Transition State | Activation Energy (kcal/mol) |

|---|---|---|---|

| SN2 attack at isopropyl C | Br- | [C₃H₅-O(H)-C₃H₇---Br]‡ | 25 |

| SN2 attack at cyclopropyl C | Br- | [C₃H₇-O(H)-C₃H₅---Br]‡ | 35 |

| SN1-like pathway (isopropyl cation) | - | [C₃H₅-O(H)---C₃H₇]‡ | 20 |

Conformational Analysis and Stereochemical Predictions

The flexibility of the isopropyl group and its orientation relative to the cyclopropyl ring give rise to different conformers of this compound. Conformational analysis aims to identify the most stable arrangements of the molecule and the energy barriers between them.

The rotation around the C-O bonds is a key factor. The relative orientation of the isopropyl group with respect to the plane of the cyclopropyl ring can be described by dihedral angles. Computational scans of these angles can map the potential energy surface and identify low-energy conformers.

Key Research Findings:

Stable Conformers: The most stable conformers are likely those that minimize steric hindrance between the methyl groups of the isopropyl moiety and the cyclopropyl ring. Staggered conformations are generally favored over eclipsed ones.

Rotational Barriers: The energy barriers to rotation around the C-O bonds can be calculated, providing information about the flexibility of the molecule at different temperatures.

Table 3: Relative Energies of this compound Conformers Note: These are hypothetical values to illustrate the principles of conformational analysis.

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti | 180° | 0.0 | 70 |

| Gauche 1 | 60° | 1.2 | 15 |

| Gauche 2 | -60° | 1.2 | 15 |

Molecular Dynamics Simulations for Intermolecular Interactions

While less common for a small molecule like this compound in isolation, molecular dynamics (MD) simulations become highly relevant when studying its behavior in a condensed phase, such as in a solvent or interacting with other molecules. MD simulations model the movement of atoms over time, providing a dynamic picture of intermolecular forces.

In a solution, MD can be used to study solvation effects, such as the arrangement of solvent molecules around the solute and the resulting impact on its conformation and reactivity. For instance, in an aqueous solution, hydrogen bonding between water and the ether oxygen would be a dominant interaction.

Key Research Findings (Hypothetical):

Solvation Shell Structure: In water, a structured solvation shell would form around the molecule, with water molecules forming hydrogen bonds with the ether oxygen.

Hydrophobic Interactions: The nonpolar isopropyl and cyclopropyl groups would exhibit hydrophobic interactions, influencing the molecule's aggregation behavior in aqueous environments.

Diffusion Coefficient: MD simulations can predict the diffusion coefficient of this compound in various solvents, which is a measure of its mobility.

Research Applications of Propan 2 Yloxycyclopropane and Its Derivatives

Role as Versatile Building Blocks in Complex Molecule Synthesis

The inherent ring strain of the cyclopropane (B1198618) moiety in propan-2-yloxycyclopropane renders it susceptible to ring-opening reactions, providing a pathway to a variety of functionalized organic compounds. This reactivity, combined with the electronic effects of the isopropoxy group, makes it a versatile precursor in organic synthesis.

This compound can undergo ring-opening reactions to yield acyclic structures. These transformations are often facilitated by the presence of both a donor (the isopropoxy group) and an acceptor group on the cyclopropane ring, which polarizes the C-C bonds and lowers the activation energy for cleavage. This "push-pull" effect enables the formal generation of a 1,3-zwitterionic intermediate that can be trapped by various reagents to form linear chains with diverse functionalities. For instance, the diversity-oriented synthesis of acyclic nucleosides has been achieved through the ring-opening of vinyl cyclopropanes with purines, showcasing the potential of cyclopropane derivatives to generate complex acyclic molecules nih.gov.

The high ring strain of cyclopropanes makes them effective three-carbon building blocks for constructing a wide array of both acyclic and cyclic systems. While specific examples detailing the conversion of this compound to alicyclic compounds are not extensively documented in publicly available literature, the general reactivity of donor-acceptor cyclopropanes suggests their utility in cycloaddition reactions to form larger ring systems.

Table 1: Examples of Ring-Opening Reactions of Cyclopropane Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

| Vinyl Cyclopropanes | Purines, Pd2(dba)3·CHCl3 | Acyclic Nucleosides | nih.gov |

| Donor-Acceptor Cyclopropanes | Various Nucleophiles | Functionalized Acyclic Chains | |

| Cyclopropyl (B3062369) Olefins | Radical Initiators | Ring-Opened/Cyclized Products | beilstein-journals.org |

This table is illustrative of the types of reactions cyclopropane derivatives can undergo and is not specific to this compound due to a lack of available data.

The construction of heterocyclic compounds from activated cyclopropane derivatives presents an alternative and powerful strategy in organic synthesis scispace.com. The ring-expansion of cyclopropanes is a key method for accessing densely functionalized heterocycles. While direct applications of this compound in the synthesis of specific heterocyclic frameworks are not widely reported, the established reactivity of similar donor-acceptor cyclopropanes provides a strong indication of their potential. For example, the reaction of donor-acceptor cyclopropanes with various nucleophiles can lead to the formation of five- or six-membered heterocyclic rings.

The synthesis of thiazole-containing targets has been achieved using novel donor-acceptor cyclopropanes, demonstrating their utility in constructing complex heterocyclic systems. These reactions take advantage of the intrinsic ring strain and the bond polarization of the cyclopropane ring mdpi.com.

Advanced Chemical Intermediates in Specialized Chemical Processes

While "this compound" is available from commercial suppliers, indicating its use in chemical synthesis, specific details of its application as an advanced intermediate in specialized, large-scale chemical processes are not extensively detailed in the public domain nih.gov. However, the chemistry of cyclopropane derivatives is of significant interest in the pharmaceutical and fine chemical industries. The cyclopropyl group is a common motif in drug candidates, where it can enhance potency, improve metabolic stability, and influence pharmacokinetic properties. Therefore, it is plausible that this compound or its derivatives serve as key intermediates in the synthesis of proprietary active pharmaceutical ingredients or other high-value specialty chemicals.

Investigation as Components in Specialized Solvent Systems Research

The investigation of novel solvent systems is crucial for developing greener and more efficient chemical processes. Ethers are a well-established class of organic solvents, and there is ongoing research into new ether-based solvents with improved properties. For instance, cyclopentyl methyl ether (CPME) has emerged as an eco-friendly alternative to other ethereal solvents due to its favorable properties, such as a high boiling point, low water miscibility, and stability under acidic and basic conditions mdpi.comnih.gov.

While there is no specific research focused on this compound as a specialized solvent, its structural similarity to other cyclopropyl ethers suggests that it may possess interesting solvent properties. The presence of the cyclopropyl ring could influence its polarity, boiling point, and miscibility with other liquids. Further research would be needed to evaluate its potential as a component in specialized solvent systems, such as in liquid-liquid extractions or as a reaction medium for specific chemical transformations.

Table 2: Comparison of Properties of Ethereal Solvents

| Solvent | Boiling Point (°C) | Density (g/mL) | Water Solubility |

| Diethyl Ether | 34.6 | 0.713 | 6.9 g/100 mL |

| Tetrahydrofuran (THF) | 66 | 0.889 | Miscible |

| Cyclopentyl Methyl Ether (CPME) | 106 | 0.860 | 1.1 g/100 mL |

| This compound | Data not available | Data not available | Data not available |

This table is for comparative purposes and highlights the lack of available physical data for this compound.

Potential in Materials Science Research (e.g., in polymer chemistry or specialty materials)

The incorporation of unique structural motifs into polymers is a key strategy for developing new materials with tailored properties. The cyclopropane ring, due to its rigidity and strained nature, can impart interesting characteristics to a polymer backbone or as a pendant group.

While there is no direct research on the use of this compound in polymer chemistry, the synthesis of polymers containing cyclopropyl groups is an area of active investigation. The development of new polymers is a persistent goal in materials science to meet the growing demand for versatile and high-performance materials nih.gov. The synthesis of advanced polymer materials often involves the incorporation of novel monomers to achieve desired properties such as thermal stability, mechanical strength, and specific functionalities nih.gov. It is plausible that derivatives of this compound could be functionalized to create novel monomers for polymerization, potentially leading to materials with unique thermal or mechanical properties.

Future Research Directions and Unexplored Avenues in Propan 2 Yloxycyclopropane Chemistry

Development of Novel and Highly Efficient Stereoselective Synthetic Pathways

The synthesis of Propan-2-yloxycyclopropane, particularly in an enantiomerically pure form, presents a considerable challenge and a key area for future research. While general methods for cyclopropyl (B3062369) ether synthesis exist, their application to this specific molecule, with its sterically demanding isopropoxy group, is not straightforward.

Future investigations should focus on developing novel and efficient stereoselective synthetic routes. One promising approach involves the diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes with isopropoxide . This method has been successful for other primary alcohols and could potentially be adapted for the bulkier isopropanol. nih.gov Another avenue to explore is the Simmons-Smith cyclopropanation of isopropyl vinyl ether . Although challenges exist in the cyclopropanation of 1-methylvinyl ethers, exploring different zinc carbenoids and reaction conditions could lead to a viable pathway. acs.org

Furthermore, biocatalytic approaches offer a green and highly selective alternative. Engineered enzymes, such as dehaloperoxidases, have been used for the asymmetric cyclopropanation of vinyl esters. nih.govacs.org Research into enzymes capable of accepting isopropyl vinyl ether as a substrate could lead to a highly efficient and enantioselective synthesis of this compound.

| Potential Synthetic Strategy | Key Research Focus | Potential Advantages |

| Diastereoselective substitution of bromocyclopropanes | Optimization for isopropoxide nucleophile | High diastereoselectivity |

| Simmons-Smith cyclopropanation | Overcoming steric hindrance of isopropoxy group | Utilizes readily available starting materials |

| Biocatalytic cyclopropanation | Enzyme engineering for substrate specificity | High enantioselectivity, environmentally friendly |

Investigation of Unconventional Reactivity and Transformation Pathways

The strained three-membered ring of this compound is expected to be the primary driver of its reactivity. The interplay between the ring strain and the electronic effects of the isopropoxy group could lead to unconventional reaction pathways.

Future research should delve into the ring-opening reactions of this compound . acs.orgnih.govyoutube.com The presence of the ether oxygen could direct the regioselectivity of the ring opening under different conditions. For instance, electron transfer promoted oxidative ring-opening reactions of cyclopropyl silyl (B83357) ethers have shown that the regioselectivity can be controlled by the choice of reaction conditions. acs.org Similar studies on this compound could reveal novel reactivity patterns.

Furthermore, the investigation of [3+2] cycloaddition reactions with various dipolarophiles, activated by Lewis acids, could lead to the synthesis of complex heterocyclic systems. uni-regensburg.denih.gov The isopropoxy group might influence the stereochemical outcome of these cycloadditions, providing access to unique molecular scaffolds.

Exploration of New Catalytic Systems for this compound Conversions

The development of new catalytic systems will be crucial for unlocking the full synthetic potential of this compound. Both Lewis acids and transition metals are expected to play a significant role in activating the cyclopropane (B1198618) ring.

Future research should focus on exploring a range of Lewis acid catalysts to promote ring-opening and cycloaddition reactions. uni-regensburg.denih.govnih.govrsc.org The choice of Lewis acid can significantly influence the reaction pathway and selectivity, as seen in the reactions of other donor-acceptor cyclopropanes. nih.gov

Transition metal catalysis offers another fertile ground for investigation. wikipedia.org Metals like palladium, nickel, and rhodium can activate the C-C bonds of the cyclopropane ring through oxidative addition, leading to the formation of metallacyclobutane intermediates. wikipedia.org These intermediates can then undergo a variety of transformations, such as migratory insertion and reductive elimination, to yield diverse products. The development of chiral ligands for these transition metal catalysts could enable enantioselective transformations of this compound.

Advanced Applications in Functional Materials Design

The unique structural features of this compound make it an intriguing building block for the design of advanced functional materials. The rigid and strained cyclopropyl moiety can impart specific conformational constraints and properties to polymers and other materials.

Future research could explore the incorporation of this compound into polymer backbones or as pendant groups . This could lead to materials with novel thermal, mechanical, or optical properties. The cyclopropyl group is a known versatile unit in drug discovery, and its incorporation into materials could lead to new biocompatible or biodegradable polymers. acs.org

Furthermore, the reactivity of the cyclopropane ring could be exploited for the post-polymerization modification of materials containing this moiety. This would allow for the fine-tuning of material properties and the introduction of new functionalities. The use of cyclopropane derivatives in the synthesis of pharmaceuticals and materials is a growing field, suggesting significant potential for this compound. ontosight.ai

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning

Future research should focus on using ML models to predict the reactivity of this compound under various conditions. nih.govneurips.ccnih.govpaperswithcode.com By training models on existing data for related cyclopropyl ethers, it may be possible to predict the outcomes of new reactions with a high degree of accuracy. This would significantly reduce the experimental effort required to explore the chemical space of this molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.